molecular formula C10H12N2O4 B8462303 METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE

METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE

Cat. No.: B8462303
M. Wt: 224.21 g/mol
InChI Key: RNNKVNDSPXMVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE is a chemical compound with the molecular formula C10H12N2O4 It is a derivative of benzodioxane, a bicyclic organic compound consisting of a benzene ring fused to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 7,8-diamino-1,4-benzodioxane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted benzodioxane derivatives.

Scientific Research Applications

METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with neuronal receptors, providing neuroprotective benefits .

Comparison with Similar Compounds

Similar Compounds

    Phenazines: Known for their diverse biological activities, including antimicrobial and antitumor properties.

    1,3,5-Triazine Derivatives: Exhibiting antimicrobial and anticancer activities.

    Thiazoles: Possessing antibacterial and antifungal properties.

Uniqueness

METHYL 7,8-DIAMINO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLATE is unique due to its specific chemical structure, which allows for a wide range of chemical modifications and applications. Its dual amino groups and benzodioxane core provide versatility in chemical reactions and potential therapeutic uses.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 5,6-diamino-2,3-dihydro-1,4-benzodioxine-8-carboxylate

InChI

InChI=1S/C10H12N2O4/c1-14-10(13)5-4-6(11)7(12)9-8(5)15-2-3-16-9/h4H,2-3,11-12H2,1H3

InChI Key

RNNKVNDSPXMVGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C2=C1OCCO2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of methyl 8-amino-7-nitro-1,4-benzodioxan-5-carboxylate (300 mg, 0.0012 mole) in ethanol (30 ml) together with glacial acetic acid (5 ml) was hydrogenareal over 10% Pd-C (100 mg) at atmospheric pressure and temperature for 5 h. The catalyst was filtered off and the filtrate concentrated in vacuo. The residue was basified with concentrated potassium carbonate solution and extracted with ethyl acetate. The extract was dried (Na2SO4) and concentrated in vacuo to afford methyl 7,8-diamino-1,4-benzodioxan-5-carboxylate as a beige solid (240 mg, 92%). 1H NMR (CDCl3) δ:6.91(s,1 H), 4.21(s,4 H), 3.96(br s.2 H), 3.74(s,3 H), 3.0(br s,2 H).
Name
methyl 8-amino-7-nitro-1,4-benzodioxan-5-carboxylate
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

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